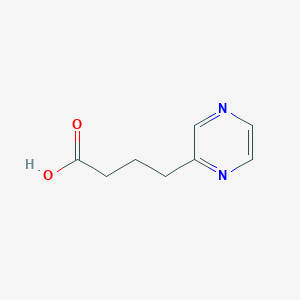

4-(Pyrazin-2-yl)butanoic acid

Description

4-(Pyrazin-2-yl)butanoic acid is a butanoic acid derivative substituted at the fourth carbon with a pyrazin-2-yl group. Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts distinct electronic and steric properties to the compound. For instance, phenoxy-substituted butanoic acids like 2,4-DB and MCPB are well-documented synthetic auxin herbicides , while pyridine- or phenyl-substituted analogs (e.g., 4-(Pyridin-4-yl)butanoic acid) highlight the role of aromatic substituents in modulating biological activity and physicochemical behavior .

Properties

IUPAC Name |

4-pyrazin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBFTJPMOATYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)butanoic acid typically involves the reaction of pyrazine with butanoic acid derivatives. One common method is the condensation of pyrazine-2-carboxylic acid with butanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Pyrazin-2-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 4-(Pyrazin-2-yl)butanoic acid include:

4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB): A phenoxy-substituted auxin herbicide with herbicidal activity mediated by its chlorine and methyl groups .

4-(4-Hydroxyphenyl)butanoic acid: A phenolic derivative synthesized via demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting substituent-dependent reactivity .

4-(1,3-Dioxolan-2-yl)butanoic acid: A dioxolane-substituted variant with applications in protecting-group chemistry .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound* | C₈H₉N₂O₂ | 165.17 | N/A | N/A | N/A |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | 67 | 176 (3 mmHg) | 1.463 |

| 4-(Pyridin-4-yl)butanoic acid | C₉H₁₁NO₂ | 165.19 | N/A | N/A | N/A |

| MCPB | C₁₁H₁₃ClO₃ | 228.67 | N/A | N/A | N/A |

| 4-(1,3-Dioxolan-2-yl)butanoic acid | C₇H₁₂O₄ | 160.17 | N/A | N/A | N/A |

*Theoretical values inferred from structural analogs. Data for bromophenyl and dioxolane derivatives sourced from experimental measurements .

Biological Activity

4-(Pyrazin-2-yl)butanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound, with the molecular formula , consists of a butanoic acid chain substituted with a pyrazine ring. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold for medicinal chemistry applications.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, leading to various therapeutic effects. Below are the primary biological activities reported:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, potentially through mechanisms that disrupt cellular processes or inhibit growth factors.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

The chemical structure of this compound allows for comparison with other related compounds. The following table summarizes some similar compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| 4-(Pyridin-2-yl)butanoic acid | Contains a pyridine ring; different electronic properties |

| 4-(Pyrimidin-2-yl)butanoic acid | Features a pyrimidine ring; affects reactivity |

| 4-(Pyridazin-2-yl)butanoic acid | Contains a pyridazine ring; alters interaction profiles |

The distinct electronic and steric properties imparted by the pyrazine ring in this compound enhance its potential as a therapeutic agent compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives, providing context for understanding the potential applications of this compound:

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Detailed investigations into the compound's mechanism of action will enhance understanding of its therapeutic potential.

- In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of this compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may yield derivatives with improved potency or selectivity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Pyrazin-2-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with butanoic acid precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can attach the pyrazine ring to the butanoic acid backbone. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazine ring (e.g., δ 8.5–9.0 ppm for pyrazine protons) and carboxylate proton (δ 12–13 ppm).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (m/z ≈ 195.07 for C₉H₁₀N₂O₂).

- X-ray Crystallography : Resolve stereoelectronic effects in solid-state structures, as demonstrated for analogous thiazolidinone derivatives .

Q. How can aqueous solubility be improved for biological assays?

- Methodological Answer : Solubility enhancement strategies include:

- Salt Formation : React with sodium bicarbonate to generate the sodium carboxylate salt.

- Co-solvents : Use DMSO/water mixtures (<10% DMSO to avoid cytotoxicity).

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for passive membrane permeability .

Advanced Research Questions

Q. How to address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities.

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate neuroprotective or enzyme-inhibitory activity via complementary methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches predict the binding mode of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GABA transporters or kinases).

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., 100 ns trajectories) to assess binding entropy.

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on pyrazine) to optimize potency .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

- Methodological Answer :

- Core Modifications : Replace pyrazine with pyridine or triazole to probe electronic effects.

- Side-Chain Variations : Introduce alkyl/aryl groups at the butanoic acid β-position to alter steric bulk.

- Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., GH3.15 acyl-amido synthetase) using radiometric or fluorogenic substrates .

Q. What strategies resolve crystallographic disorder in this compound co-crystals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.